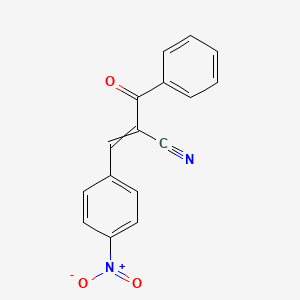
2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile is an organic compound with a complex structure that includes a benzoyl group, a nitrophenyl group, and a prop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile typically involves the reaction of benzoyl chloride with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-Benzoyl-3-(4-aminophenyl)prop-2-enenitrile.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 2-Benzoyl-3-(4-aminophenyl)prop-2-enenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that include binding to active sites or altering the conformation of target molecules. The nitrophenyl group may play a crucial role in its biological activity by participating in redox reactions or forming reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzoyl-3-(3-nitrophenyl)prop-2-enenitrile
- 2-Benzoyl-3-(3-fluorophenyl)prop-2-enenitrile
- 2-Benzoyl-3-(dimethylamino)prop-2-enenitrile
Uniqueness
2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile is unique due to the presence of the 4-nitrophenyl group, which imparts distinct chemical and biological properties. The position of the nitro group influences the compound’s reactivity and interaction with molecular targets, making it a valuable compound for specific applications in research and industry.
Biological Activity
2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile, a compound belonging to the class of nitriles, has garnered attention due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including anticancer, antibacterial, and anti-inflammatory activities. The information is derived from various research studies and reviews, highlighting the compound's potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzoyl group and a nitrophenyl moiety, contributing to its reactivity and biological activity.
1. Anticancer Activity
Numerous studies have reported the anticancer properties of this compound and related compounds:
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the cell cycle. For instance, it demonstrated significant cytotoxicity against leukemia cells with an IC50 value in the low micromolar range .
- Case Study : In a study evaluating a series of 4-nitrophenyl derivatives, this compound exhibited potent activity against breast cancer cells (MCF-7), showcasing its potential as an anticancer agent .
2. Antibacterial Activity
The antibacterial properties of this compound have also been investigated:
- In Vitro Studies : Research indicates that this compound displays significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 16 µg/mL to 1 µg/mL for various strains, including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 4 |
3. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been explored in several studies:
Properties
Molecular Formula |
C16H10N2O3 |
|---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
2-benzoyl-3-(4-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H10N2O3/c17-11-14(16(19)13-4-2-1-3-5-13)10-12-6-8-15(9-7-12)18(20)21/h1-10H |
InChI Key |
QEXDYRFTUMHTEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















